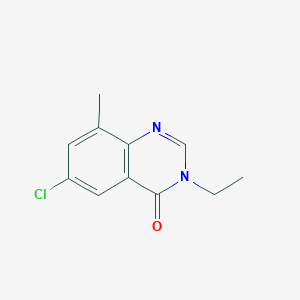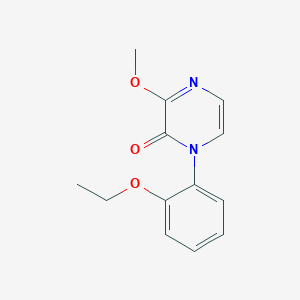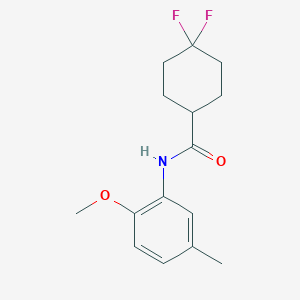
6-Chloro-3-ethyl-8-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-ethyl-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Chloro-3-ethyl-8-methyl-3,4-dihydroquinazolin-4-one typically involves the reaction of aniline derivatives with isatoic anhydride in the presence of acetic acid. This one-pot three-component reaction scheme is efficient and yields the desired quinazolinone derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-3-ethyl-8-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include acetic anhydride, ammonia solution, and various aldehydes. Major products formed from these reactions include substituted quinazolinones and dihydroquinazolinones.
Scientific Research Applications
6-Chloro-3-ethyl-8-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethyl-8-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can lead to reduced blood glucose levels, making it a potential therapeutic agent for diabetes management .
Comparison with Similar Compounds
6-Chloro-3-ethyl-8-methyl-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
6-Chloro-3-methyl-3,4-dihydroquinazolin-4-one: Similar in structure but with a methyl group instead of an ethyl group.
6-Chloro-2-methyl-quinazolin-4(3H)-one: Differing in the position of the methyl group and the presence of a chlorine atom. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-3-ethyl-8-methylquinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-3-14-6-13-10-7(2)4-8(12)5-9(10)11(14)15/h4-6H,3H2,1-2H3 |
InChI Key |
LQLXWDFEAJDMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B15114862.png)
![4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15114871.png)
![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B15114873.png)
![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15114884.png)
![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
![3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114897.png)

![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)

![2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114916.png)
![5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15114932.png)
![1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine](/img/structure/B15114933.png)
![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15114939.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15114941.png)
